molecular formula C19H12ClFN2O2S2 B492591 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide CAS No. 670271-65-5

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B492591
CAS No.: 670271-65-5
M. Wt: 418.9g/mol
InChI Key: ONPQGMYQMMQTCQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that features a benzothiazole moiety, a phenyl ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions can further enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and related compounds.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide has several applications in scientific research:

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H12ClFN2O2S2C_{19}H_{12}ClFN_2O_2S_2 and is characterized by a benzothiazole moiety, which is known for its pharmacological properties. The presence of chlorine and fluorine atoms enhances its biological activity, making it a subject of various studies.

Biological Activity

Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit potent anticancer properties. For instance, fluorinated benzothiazoles have been shown to induce antiproliferative effects in sensitive cancer cells by forming DNA adducts through metabolic activation. This mechanism is crucial for their efficacy as potential chemotherapeutic agents .

Anthelmintic Activity
Benzothiazole compounds have also been evaluated for their anthelmintic properties. Studies involving various synthesized benzothiazole derivatives demonstrated significant activity against earthworms (Pheritima posthuma), which serve as a model for intestinal roundworm parasites in humans. The results showed that certain compounds exhibited effective paralysis and death times in treated specimens .

Synthesis Methods

The synthesis of this compound typically involves several steps including:

  • Formation of the Benzothiazole Core : This is achieved through the reaction of 2-aminothiophenol with appropriate benzoyl chlorides.
  • Substitution Reactions : Subsequent reactions introduce the chloro and fluorine substituents at specific positions on the aromatic rings.
  • Final Product Isolation : The crude product is purified using chromatography techniques to yield the final compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces cell death in sensitive cancer cells via DNA adduct formation
AnthelminticEffective against Pheritima posthuma; significant paralysis and death times
Metabolic ActivationRequires metabolic conversion to reactive species for activity

Case Study: Anticancer Mechanism

In a study investigating the anticancer properties of fluorinated benzothiazoles, it was found that these compounds could induce the expression of cytochrome P450 enzymes in sensitive cancer cells. This induction is linked to their ability to form reactive metabolites that bind to cellular macromolecules, leading to cell death .

Case Study: Anthelmintic Efficacy

Another study focused on the anthelmintic activity of synthesized benzothiazole derivatives found that certain compounds significantly outperformed standard treatments in paralyzing and killing earthworms, indicating potential for further development as antiparasitic agents .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O2S2/c20-15-11-14(8-9-16(15)21)27(24,25)23-13-5-3-4-12(10-13)19-22-17-6-1-2-7-18(17)26-19/h1-11,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPQGMYQMMQTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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